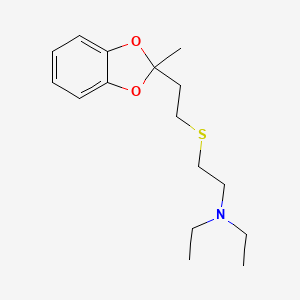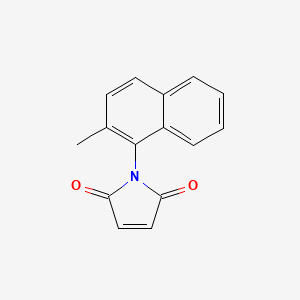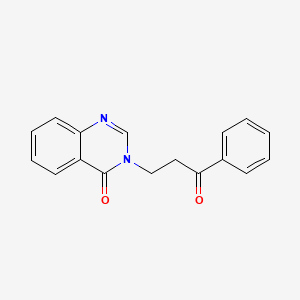
4-Amino-6-nitro-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-nitro-1,3-benzenediol is an organic compound with the molecular formula C6H6N2O4 It is a derivative of 1,3-benzenediol, where the hydrogen atoms at positions 4 and 6 are substituted by an amino group (-NH2) and a nitro group (-NO2), respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-nitro-1,3-benzenediol typically involves a multi-step process. One common method starts with the nitration of 1,3-benzenediol to produce 4,6-dinitro-1,3-benzenediol. This intermediate is then subjected to reduction conditions to selectively reduce one of the nitro groups to an amino group, yielding this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically includes steps such as nitration, reduction, and purification to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-nitro-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
4-Amino-6-nitro-1,3-benzenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-nitro-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as peroxidases, by interfering with their catalytic activity. This inhibition can lead to the disruption of various biochemical processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
1,3-Benzenediol (Resorcinol): A parent compound with two hydroxyl groups at positions 1 and 3.
4-Amino-1,3-benzenediol: Similar structure but lacks the nitro group.
4-Nitro-1,3-benzenediol: Similar structure but lacks the amino group.
Comparison: The combination of these functional groups allows for a broader range of chemical modifications and biological activities .
Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
4-amino-6-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H6N2O4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H,7H2 |
InChI Key |
SENSPHQXKYKAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
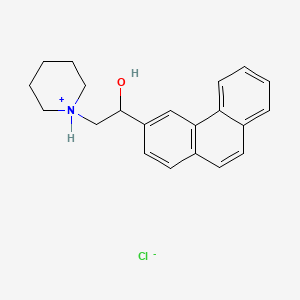
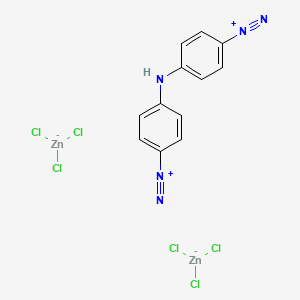
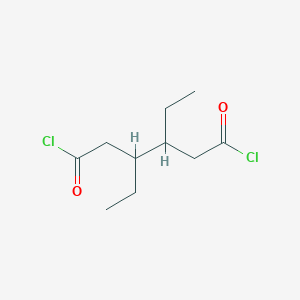

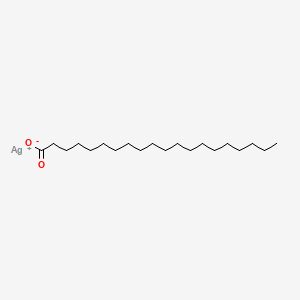
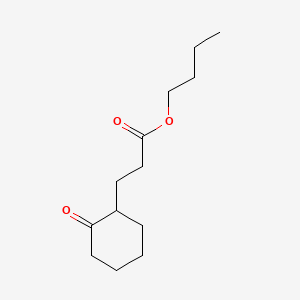
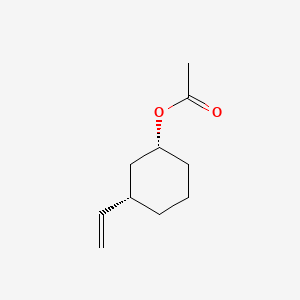
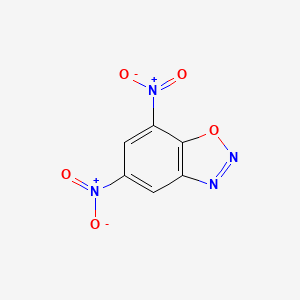
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
